N-(1-naphthyl)-2-thiophenesulfonamide
Description
N-(1-Naphthyl)-2-thiophenesulfonamide is a sulfonamide derivative featuring a 2-thiophenesulfonamide backbone substituted with a 1-naphthyl group at the nitrogen atom. Sulfonamides are a critical class of compounds in medicinal chemistry due to their versatility in binding to biological targets, often acting as enzyme inhibitors or receptor modulators .
Properties
CAS No. |
53442-47-0 |
|---|---|
Molecular Formula |
C14H11NO2S2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-naphthalen-1-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C14H11NO2S2/c16-19(17,14-9-4-10-18-14)15-13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15H |
InChI Key |
QWMMZMCPCHWSCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3 |
solubility |
5.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following table summarizes structurally related sulfonamide derivatives and their distinguishing features:
*Calculated based on analogous structures.
Key Observations:
- SR3335’s trifluoromethylphenyl group enhances metabolic stability and binding affinity to nuclear receptors like RORα, as demonstrated in murine models . STF-083010’s 2-hydroxy-1-naphthylmethylene group confers specificity for IRE1α inhibition, likely due to hydrogen bonding with the hydroxyl group .
Biological Activity :
Physicochemical Properties
Solubility and Stability :
- Naphthyl-substituted sulfonamides (e.g., STF-083010) may exhibit lower aqueous solubility compared to phenyl analogs due to increased hydrophobicity. Fluorinated derivatives like SR3335 balance solubility and lipophilicity, improving bioavailability .
- Regulatory data for thiophenium sulfonamide salts () suggest that polyfluoroalkyl substituents necessitate stringent handling protocols, indicating that fluorination impacts both reactivity and toxicity .
Synthetic Routes :
- Analogous compounds (e.g., N-(phenylmethylene)-2-thiophenesulfonamide) are synthesized via condensation reactions between amines and sulfonyl chlorides . The target compound may follow a similar pathway using 1-naphthylamine.
Preparation Methods
Key Steps
-
Reagent Preparation :
-
Reaction Conditions :
-
Example Protocol :
Microwave-Assisted Synthesis
Microwave (MW) irradiation accelerates S<sub>N</sub>Ar reactions, reducing reaction times and improving yields. This method is particularly effective for sterically hindered substrates.
Key Steps
Example Protocol :
-
Reagents : 2-Thiophenesulfonyl chloride (1.0 eq), 1-naphthylamine (1.1 eq), Cs<sub>2</sub>CO<sub>3</sub> (1.5 eq).
-
Procedure : MW irradiation at 100°C for 25 minutes, dilute with water, extract with CH<sub>2</sub>Cl<sub>2</sub>, and purify.
Coupling Reagents for Sterically Hindered Systems
For substrates with poor solubility or steric hindrance, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may enhance efficiency.
Key Steps
Example Protocol :
-
Reagents : 2-Thiophenesulfonyl chloride (1.0 eq), 1-naphthylamine (1.1 eq), DCC (1.2 eq), DMAP (0.1 eq).
-
Procedure : Stir at 0°C for 2 hours, then RT for 24 hours. Filter dicyclohexylurea (DCU), and recrystallize.
Alternative Synthetic Routes
Gewald Reaction for Thiophene Core
For thiophene ring construction, the Gewald reaction (α-ketone + nitrile + S<sub>8</sub>) may be employed, followed by sulfonation.
-
Gewald Reaction :
-
Sulfonation :
-
Reagents : Chlorosulfonic acid (ClSO<sub>3</sub>H), sulfonamide formation with 1-naphthylamine.
-
Metal-Catalyzed Coupling
Manganese (Mn)-catalyzed N-alkylation of sulfonamides with alcohols offers an alternative route under borrowing hydrogen conditions.
-
Reagents :
-
Conditions :
-
Temperature : 150°C.
-
Time : 24 hours.
-
Challenges and Optimization
Steric Hindrance
The bulky 1-naphthyl group may reduce reaction rates. MW irradiation or polar aprotic solvents (e.g., DMF) mitigate this by enhancing solubility and reactivity.
Solubility Issues
Low aqueous solubility of intermediates can be addressed through:
-
Phase-Transfer Catalysis : Crown ethers or ionic liquids.
Analytical Characterization
NMR Spectroscopy
Mass Spectrometry
Comparative Data
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